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Compound of Interest

Compound Name: m-PEG6-O-CH2COOH

Cat. No.: B15621578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of m-PEG6-O-CH2COOH, a

heterobifunctional polyethylene glycol (PEG) linker. This molecule and its close derivatives are

pivotal in the development of advanced therapeutics, including antibody-drug conjugates

(ADCs) and proteolysis-targeting chimeras (PROTACs). Its properties, including hydrophilicity

and a reactive carboxylic acid terminus, make it a critical component for improving the

pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Core Physicochemical Properties
The nomenclature for PEG derivatives can vary between suppliers, leading to slight differences

in molecular structure and weight. The "-O-" in the requested "m-PEG6-O-CH2COOH" signifies

an ether linkage before the acetic acid moiety, which is a common structural feature. Below is a

summary of the quantitative data for the most probable structures corresponding to this

nomenclature and its close analogs.

Compound Name Molecular Formula
Molecular Weight (
g/mol )

CAS Number

m-PEG6-acid C14H28O8 324.37 1347750-72-4

m-PEG6-CH2COOH C13H26O8 310.3 16142-03-3[1]

mPEG6-CH2COOH C15H30O9 354.39 75427-75-7
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Applications in Drug Development
PEG linkers like m-PEG6-O-CH2COOH are extensively used in pharmacological and

biotechnological research.[2] Their primary application is in PEGylation, the covalent

attachment of PEG chains to molecules like proteins, peptides, or small molecule drugs.[3] This

modification enhances the therapeutic properties of these molecules by:

Increasing solubility and stability.

Extending circulating half-life by reducing renal clearance.

Decreasing immunogenicity.

These linkers are integral to the creation of sophisticated drug delivery systems such as ADCs

and PROTACs, where they serve as a flexible, hydrophilic spacer between the targeting moiety

and the payload.[2][4]

Experimental Protocol: Protein PEGylation
The following is a representative two-step protocol for the covalent conjugation of a

carboxylated PEG linker to a protein via its primary amine groups (e.g., lysine residues). This

method first activates the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, which

then reacts with the protein.

Step 1: Activation of m-PEG6-O-CH2COOH
This step involves the conversion of the terminal carboxylic acid to a more reactive NHS ester

using carbodiimide chemistry.

Materials:

m-PEG6-O-CH2COOH

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
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Activation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

Procedure:

Reagent Preparation: Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the

activation buffer immediately before use.

Reaction Mixture: In a reaction vessel, dissolve m-PEG6-O-CH2COOH in the anhydrous

solvent.

Activation: Add the EDC and NHS solutions to the PEG linker solution. The molar ratio of

PEG:EDC:NHS should be optimized, but a common starting point is 1:1.2:1.2.

Incubation: Allow the reaction to proceed at room temperature for 15-60 minutes with gentle

stirring.

Step 2: Conjugation of Activated PEG to the Target
Protein
The activated PEG-NHS ester is then introduced to the protein solution to form a stable amide

bond.

Materials:

Target protein in an amine-free buffer (e.g., PBS, pH 7.0-8.5)

Activated m-PEG6-NHS Ester from Step 1

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

Protein Preparation: Ensure the protein is in a suitable buffer at a concentration that is

optimal for the reaction.

Conjugation: Add the activated PEG-NHS ester solution to the protein solution. The molar

excess of the activated PEG will determine the degree of labeling and should be optimized

for each specific protein (a 10 to 50-fold molar excess is a typical starting range).[5]
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2

hours on ice.[5]

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted

NHS esters. Incubate for an additional 15-30 minutes.

Purification: Remove unreacted PEG and byproducts to isolate the PEGylated protein. Size

Exclusion Chromatography (SEC) is a commonly used method for this purification step.[5]

Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in the experimental protocol.
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Caption: Workflow for the activation of the PEG linker's carboxylic acid group.
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Caption: General workflow for the conjugation of the activated PEG linker to a target protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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